7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione
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Overview
Description
7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is a complex organic compound that belongs to the class of phthalazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable subject of research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione typically involves the reaction of isobenzofuran-1,3-diones with hydrazine derivatives. One reliable procedure involves treating isobenzofuran-1,3-diones with monohydrate hydrazine in ethanol solution at room temperature or under reflux conditions . The reaction conditions are carefully controlled to ensure the formation of the desired product without the accumulation of unwanted by-products.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can undergo oxidative ring cleavage in both aqueous and non-aqueous solutions.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can be carried out using various nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative ring cleavage can lead to the formation of phthalic acid .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Industry: The compound’s unique structure makes it suitable for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione involves its interaction with specific molecular targets. For instance, as a non-competitive AMPA receptor antagonist, it binds to the receptor’s transducer domains and inhibits channel gating . This action reduces excitatory neurotransmission, which is beneficial in conditions like epilepsy.
Comparison with Similar Compounds
Similar Compounds
Phthalazine-1,4-dione derivatives: These compounds share a similar core structure and have been studied for their anticonvulsant and anti-Alzheimer’s activities
2,3-Benzodiazepines: These compounds also act as non-competitive AMPA receptor antagonists and have been used as prototypes for developing more potent and selective drugs.
Uniqueness
7-(Dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles.
Properties
CAS No. |
61415-50-7 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
7-(dimethylamino)-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione |
InChI |
InChI=1S/C18H15N3O2/c1-21(2)16-5-3-4-10-6-11-8-14-15(9-12(11)7-13(10)16)18(23)20-19-17(14)22/h3-9H,1-2H3,(H,19,22)(H,20,23) |
InChI Key |
NNERHKXBYIOKHL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=CC3=CC4=C(C=C3C=C21)C(=O)NNC4=O |
Origin of Product |
United States |
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